![molecular formula C9H18N2O2 B179532 tert-Butyl tetrahydropyridazine-1(2H)-carboxylate CAS No. 154972-37-9](/img/structure/B179532.png)
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
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Overview
Description
The tert-butyl group is a type of alkyl group derived from butane. It is often used in chemical transformations due to its unique reactivity pattern . The tetrahydropyridazine ring is a type of heterocyclic compound that contains nitrogen atoms. Compounds with this ring structure often exhibit various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the tert-butyl group in chemical transformations . For example, the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are structurally similar to tetrahydropyridazines, can be achieved by treating a preformed pyrazole or pyridine with various reagents .Molecular Structure Analysis
The molecular structure of similar compounds often includes a crowded tert-butyl group, which elicits a unique reactivity pattern . The tetrahydropyridazine ring is a bicyclic structure with two fused rings, one of which is a pyridine ring .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . Similarly, compounds with a tetrahydropyridazine ring can undergo various chemical reactions due to the presence of nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific substituents and the structure of the compound .Scientific Research Applications
Synthesis of Quinoxaline Derivatives tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is used in the preparation of quinoxaline-3-carboxylates and analogs, which are key structural motifs in bioactive natural products and synthetic drugs. This synthesis is achieved through oxidation coupling with carbazates in metal- and base-free conditions (Xie et al., 2019).
Crystal Structure Analysis The compound has been used in the study of crystal structures, such as in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one. Its crystalline form and structure have been extensively analyzed, providing insights into molecular interactions and stability (Xu et al., 2006).
Cycloaddition Reactions It's involved in [4 + 2]-cycloaddition reactions, particularly in the formation of compounds containing a Δ2-tetrahydropyridazine ring. These reactions are important for the synthesis of various organic compounds (Zelenin et al., 1973).
Insecticidal Activity Research Research has been conducted on the synthesis of novel N-oxalyl derivatives of tebufenozide, where tert-Butyl tetrahydropyridazine-1(2H)-carboxylate derivatives exhibit larvicidal activities. This is significant in the development of new pesticides (Mao et al., 2004).
Study of Mcl-1 Antagonists The compound has been studied for its potential as an Mcl-1 antagonist. This research is important for understanding molecular interactions in biological systems and designing new therapeutic agents (Bhat et al., 2019).
Synthesis of Pyrazole-4-carboxylic Acids The compound has been used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, highlighting its role in the synthesis of complex organic molecules (Iminov et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl diazinane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRWUNWELABQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611200 |
Source
|
Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl tetrahydro-1(2H)-pyridazinecarboxylate | |
CAS RN |
154972-37-9 |
Source
|
Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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